1,3-Diolein
Overview
Description
1,3-Diolein, also known as 1,3-di(cis-9-octadecenoyl)glycerol, is a diacylglycerol compound where two oleic acid molecules are esterified at the first and third positions of glycerol. It is an important amphiphilic emulsifier widely used in the food, pharmaceutical, and cosmetic industries. Diacylglycerols, including this compound, have been recognized for their beneficial effects on obesity and lipemia prevention compared to triacylglycerols and 1,2-diacylglycerols .
Mechanism of Action
Target of Action
The primary target of 1,3-Diolein is the enzyme lipase . Lipase is a type of enzyme that catalyzes the hydrolysis of fats (lipids). In the case of this compound, lipase, specifically Lipozyme TL IM, mediates the esterification of oleic acid with monoolein .
Mode of Action
This compound interacts with its target, lipase, through a process called esterification . During this process, oleic acid reacts with monoolein to produce this compound . The solvent used in the reaction has a significant influence on the synthesis of this compound .
Biochemical Pathways
The production of this compound involves the biochemical pathway of esterification, which is a reaction between an acid and an alcohol, resulting in the formation of an ester . In this case, the acid is oleic acid, and the alcohol is monoolein. The esterification is mediated by the enzyme lipase .
Pharmacokinetics
It’s known that the enzymatic way of producing this compound is more preferable due to its environmentally friendly nature, mild reaction conditions, and specificity .
Result of Action
The result of the action of this compound is the production of 1,3-diacylglycerol-rich oils. These oils have been found to suppress the deposition of visceral fat and prevent body weight increase . This makes this compound a compound of interest in the context of obesity prevention.
Action Environment
The action of this compound is influenced by several environmental factors. The solvent used in the esterification process has a significant effect on the synthesis of this compound . Moreover, the reaction temperature and time also play crucial roles in determining the yield of this compound . For instance, a solvent-free system at 30 °C for 8 hours was found to be effective for this compound production .
Biochemical Analysis
Biochemical Properties
1,3-Diolein is involved in various biochemical reactions. It is synthesized through the esterification of oleic acid with monoolein, a process that is mediated by enzymes such as lipase . The nature of these interactions involves the formation of ester bonds between the fatty acid molecules and the glycerol backbone .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been shown to influence cell function by interacting with various cellular processes . For instance, it has been suggested that this compound can suppress the deposition of visceral fat and prevent body weight increase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression . For example, during its synthesis, the solvent used can influence the structure of the enzyme Lipozyme TL IM, which subsequently affects the catalytic activity and selectivity of the lipase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the synthesis of this compound, the reaction rate and the acyl migration rate constant were found to be positively correlated with the log P of the solvent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized through the esterification of oleic acid with monoolein, a process that is mediated by enzymes such as lipase . This suggests that this compound may interact with enzymes involved in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diolein can be synthesized through the lipase-catalyzed glycerolysis of vinyl oleate with glycerol. This method involves reacting vinyl oleate with glycerol in a solvent-free system at 30°C for 8 hours using Lipozyme RM IM as a catalyst. The reaction yields 90.5% this compound and 3.3% 1,2-Diolein. After purification, this compound is obtained at an 81.4% yield with 98.2% purity .
Another method involves the chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. This process starts with the transvinylation of vinyl acetate and oleic acid to produce vinyl oleate, which is then reacted with glycerol at 35°C for 8 hours using Novozym 435 to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically employs enzymatic glycerolysis due to its mild reaction conditions and environmentally friendly nature. The process involves using immobilized lipases, such as Lipozyme RM IM or Novozym 435, to catalyze the reaction between glycerol and oleic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
1,3-Diolein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Esterification: It can react with fatty acids to form structured lipids like 1,3-dioleoyl-2-palmitoylglycerol.
Hydrolysis: Enzymatic hydrolysis of this compound can produce monoolein and free oleic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Esterification: Catalysts like Novozym 435 and Lipozyme RM IM are used under mild conditions (30-35°C).
Hydrolysis: Lipases are used as catalysts under aqueous conditions
Major Products
Oxidation: Hydroperoxides and other oxidation products.
Esterification: Structured lipids like 1,3-dioleoyl-2-palmitoylglycerol.
Hydrolysis: Monoolein and free oleic acid
Scientific Research Applications
1,3-Diolein has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing structured lipids and other complex molecules.
Biology: Studied for its role in lipid metabolism and its effects on obesity and lipemia prevention.
Medicine: Investigated for its potential benefits in reducing visceral fat and lowering glucose, cholesterol, and postprandial serum triacylglycerol levels
Industry: Employed as an emulsifier in food, pharmaceutical, and cosmetic products.
Comparison with Similar Compounds
Similar Compounds
1,2-Diolein: Another diacylglycerol isomer with different esterification positions.
Monoolein: A monoacylglycerol with one oleic acid molecule.
Glyceryl trioleate: A triacylglycerol with three oleic acid molecules.
Uniqueness
1,3-Diolein is unique due to its specific esterification positions, which confer distinct physical and chemical properties compared to other diacylglycerols and triacylglycerols. Its beneficial effects on lipid metabolism and its use as an emulsifier make it particularly valuable in various applications .
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWQKGUORNASA-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030990 | |
Record name | 1,3-Diolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(18:1n9/0:0/18:1n9) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2465-32-9, 25637-84-7 | |
Record name | 1,3-Diolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2465-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Diolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioleic acid, diester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxy-1,3-propanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,3-DIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7S0XX7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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